molecular formula C10H13FN2O B11715885 3-Fluoro-5-(piperidin-4-yloxy)pyridine

3-Fluoro-5-(piperidin-4-yloxy)pyridine

Katalognummer: B11715885
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: GTHAEVGKECHJQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-5-(piperidin-4-yloxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution reaction of 3-fluoropyridine with piperidin-4-ol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-(piperidin-4-yloxy)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoro-2-(piperidin-4-yloxy)pyridine
  • 3-Fluoro-4-(piperidin-4-yloxy)pyridine
  • 3-Fluoro-6-(piperidin-4-yloxy)pyridine

Uniqueness

3-Fluoro-5-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct biological activities and chemical reactivity compared to its analogs. The position of the fluorine atom and the piperidin-4-yloxy group can significantly influence the compound’s properties and its interactions with biological targets .

Eigenschaften

Molekularformel

C10H13FN2O

Molekulargewicht

196.22 g/mol

IUPAC-Name

3-fluoro-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C10H13FN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2

InChI-Schlüssel

GTHAEVGKECHJQB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=CC(=CN=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.